![molecular formula C8H9NO4 B1280103 dimethyl 1H-pyrrole-2,5-dicarboxylate CAS No. 1757-29-5](/img/structure/B1280103.png)
dimethyl 1H-pyrrole-2,5-dicarboxylate
Overview
Description
Dimethyl 1H-pyrrole-2,5-dicarboxylate is an organic compound with the molecular formula C8H9NO4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 1H-pyrrole-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 1H-pyrrole-2,5-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1H-pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
Chemistry
In organic synthesis, dimethyl 1H-pyrrole-2,5-dicarboxylate serves as a versatile building block for creating complex heterocyclic compounds. Its dual ester functionality allows for diverse chemical modifications, leading to various derivatives with distinct properties.
Biology
The compound has been investigated for its potential as a quorum sensing inhibitor , disrupting bacterial communication pathways. This property is particularly relevant in combating biofilm-forming bacteria such as Pseudomonas aeruginosa, which is known for its resistance to antibiotics. Studies have shown that this compound enhances the efficacy of traditional antibiotics by inhibiting biofilm formation and reducing virulence factor production .
Medicine
Research is ongoing into the antimicrobial properties of this compound, especially against multidrug-resistant strains of bacteria. Its ability to act synergistically with existing antibiotics positions it as a promising candidate for developing new therapeutic agents . Additionally, its derivatives are being explored for potential anticancer activities due to their structural similarities with known anticancer compounds.
Case Study 1: Quorum Sensing Inhibition
A study highlighted the effectiveness of this compound in inhibiting quorum sensing in Pseudomonas aeruginosa. When combined with gentamicin or piperacillin, it significantly reduced biofilm formation and enhanced antibiotic susceptibility in vitro. The results suggest that this compound could be developed into a novel treatment strategy for chronic infections caused by biofilm-forming bacteria .
Case Study 2: Antimicrobial Activity
In another investigation, this compound was tested against various bacterial strains. The findings indicated notable antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential utility in treating bacterial infections. The study emphasized the importance of further exploring its mechanism of action and optimizing its structure for enhanced efficacy.
Mechanism of Action
The mechanism of action of dimethyl 1H-pyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects are mediated through pathways involving pyrrole derivatives, which are known to exhibit various biological activities .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1H-pyrrole-2,5-dicarboxylate: Similar in structure but with ethyl ester groups instead of methyl.
Dimethyl 1H-pyrrole-2,4-dicarboxylate: Differing in the position of the carboxylate groups on the pyrrole ring.
Uniqueness
Dimethyl 1H-pyrrole-2,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .
Biological Activity
Dimethyl 1H-pyrrole-2,5-dicarboxylate (DMPC) is a compound characterized by its pyrrole ring structure with two carboxylate groups at positions 2 and 5, both esterified with methyl groups. This unique configuration contributes to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of DMPC, summarizing key research findings, mechanisms of action, and case studies.
This compound has the chemical formula C₈H₉NO₄. It is synthesized through various methods, including alkylation reactions and subsequent transformations to form pyrrolo derivatives. A common synthesis pathway involves the reaction of pyrrole with ethyl chloroacetate in the presence of a base like potassium carbonate in dimethylformamide (DMF), leading to the formation of related compounds that exhibit significant biological activities.
Biological Activities
DMPC has been investigated for its potential in various biological contexts, including:
- Antimicrobial Activity : Research indicates that DMPC and its derivatives can inhibit microbial growth. For instance, studies have shown that related pyrrole compounds exhibit activity against Pseudomonas aeruginosa, a pathogen known for its resistance to antibiotics. The compound's ability to interfere with quorum sensing mechanisms in bacteria suggests a novel approach to combat antibiotic resistance .
- Anti-inflammatory Properties : DMPC has demonstrated the ability to inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in inflammatory processes. This property positions DMPC as a candidate for developing anti-inflammatory drugs, particularly for conditions characterized by chronic inflammation .
- Antiproliferative Effects : In vitro studies have shown that DMPC can inhibit cell proliferation in various cancer cell lines. Its derivatives have been evaluated for their cytotoxic effects against leukemia cells, demonstrating significant reductions in cell viability at low concentrations .
The biological activity of DMPC is attributed to its structural features that allow it to interact with specific biological targets:
- Enzyme Inhibition : DMPC acts as an inhibitor for enzymes linked to inflammatory pathways and microbial virulence factors. Its structural similarity to other biologically active pyrrole derivatives enhances its binding affinity to these targets .
- Quorum Sensing Inhibition : By disrupting the communication pathways in bacterial populations, DMPC can reduce biofilm formation and enhance the efficacy of existing antibiotics when used in combination therapies .
Case Study 1: Antimicrobial Efficacy Against Pseudomonas aeruginosa
A study evaluated the effects of DMPC on biofilm formation by Pseudomonas aeruginosa. Results indicated that treatment with DMPC significantly reduced biofilm biomass and virulence factor production. The compound was tested in combination with gentamicin, showing enhanced antibacterial activity compared to monotherapy. Scanning electron microscopy (SEM) confirmed the architectural disruption of biofilms following treatment .
Case Study 2: Anti-inflammatory Activity
In a model of lipopolysaccharide-induced inflammation, DMPC exhibited potent inhibition of prostaglandin E2 (PGE2) production in RAW 264.7 macrophage cells. The compound's ability to modulate inflammatory responses highlights its potential as a therapeutic agent for inflammatory diseases .
Comparative Analysis with Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Diethyl 1H-pyrrole-2,5-dicarboxylate | Ethyl esters instead of methyl esters | Different solubility and reactivity profiles |
3-Methyl-1H-pyrrole-2,5-dicarboxylic acid | Methyl substitution at position 3 | Altered biological activity |
2-Amino-1H-pyrrole-3,4-dicarboxylic acid | Amino group substitution at position 2 | Potential for different pharmacological effects |
The table above illustrates how DMPC compares with structurally similar compounds, highlighting its unique features that contribute to its distinct biological activities.
Properties
IUPAC Name |
dimethyl 1H-pyrrole-2,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-7(10)5-3-4-6(9-5)8(11)13-2/h3-4,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRHDIDDAMSGAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219496 | |
Record name | 1H-Pyrrole-2,5-dicarboxylic acid, 2,5-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1757-29-5 | |
Record name | 1H-Pyrrole-2,5-dicarboxylic acid, 2,5-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1757-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-2,5-dicarboxylic acid, 2,5-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethyl 1H-pyrrole-2,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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